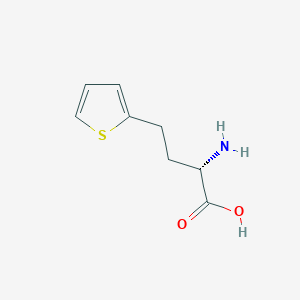
1-Cyclopropyl-3-ethylcyclopentane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-3-ethylcyclopentane-1-carbaldehyde is an organic compound with the molecular formula C11H18O It is a cycloalkane derivative featuring a cyclopropyl and an ethyl group attached to a cyclopentane ring, with an aldehyde functional group at the first carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-3-ethylcyclopentane-1-carbaldehyde typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropyl and Ethyl Groups: The cyclopropyl and ethyl groups can be introduced via alkylation reactions using suitable alkyl halides and strong bases.
Formation of the Aldehyde Group: The aldehyde functional group can be introduced through oxidation reactions of primary alcohols or through formylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclopropyl-3-ethylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The cyclopropyl and ethyl groups can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products Formed
Oxidation: Formation of 1-Cyclopropyl-3-ethylcyclopentane-1-carboxylic acid.
Reduction: Formation of 1-Cyclopropyl-3-ethylcyclopentane-1-methanol.
Substitution: Formation of various substituted cyclopentane derivatives.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-3-ethylcyclopentane-1-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-3-ethylcyclopentane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The cyclopropyl and ethyl groups may influence the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Cyclopropyl-3-methylcyclopentane-1-carbaldehyde
- 1-Cyclopropyl-3-ethylcyclohexane-1-carbaldehyde
- 1-Cyclopropyl-3-ethylcyclopentane-1-carboxylic acid
Uniqueness
1-Cyclopropyl-3-ethylcyclopentane-1-carbaldehyde is unique due to its specific combination of functional groups and ring structure. The presence of both cyclopropyl and ethyl groups on the cyclopentane ring, along with the aldehyde functional group, imparts distinct chemical and physical properties that differentiate it from similar compounds.
Propiedades
Fórmula molecular |
C11H18O |
|---|---|
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
1-cyclopropyl-3-ethylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C11H18O/c1-2-9-5-6-11(7-9,8-12)10-3-4-10/h8-10H,2-7H2,1H3 |
Clave InChI |
XDJNWACVXUNDBO-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(C1)(C=O)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3,5-Dimethylpiperidin-1-YL)sulfonyl]pyrrolidine-3-carboxylic acid](/img/structure/B13308550.png)

![1-[(Furan-2-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13308565.png)
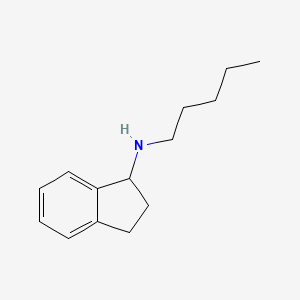
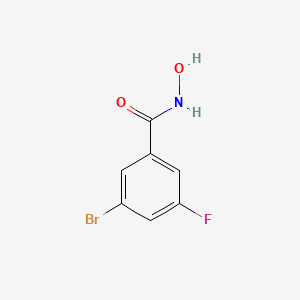
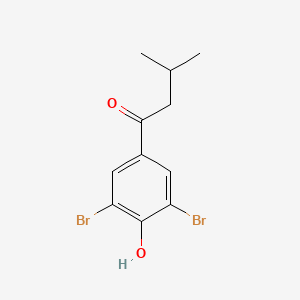
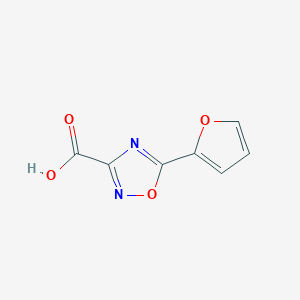
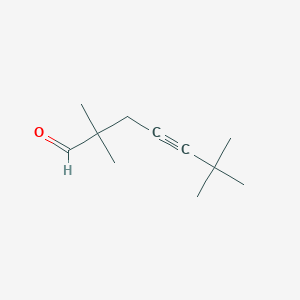
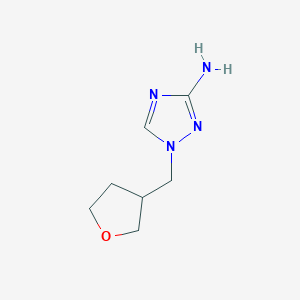
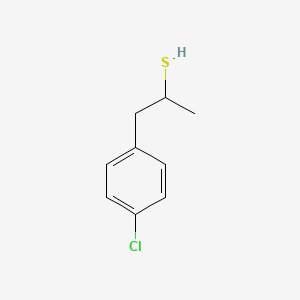
![[(5-Bromothiophen-2-YL)methyl][2-(diethylamino)ethyl]amine](/img/structure/B13308610.png)

